Octamethyleneimine

Descripción general

Descripción

Synthesis Analysis

The synthesis of poly(octamethylene succinate) (POS) and related polymers has been explored through various methods. In one study, POS was synthesized from succinic acid and 1,8-octanediol using a melt polycondensation method, resulting in a high weight-average molecular weight of 1.05 × 10^5 g/mol . Another approach involved a two-step enzymatic polymerization strategy for synthesizing POS, which utilized an immobilized Pseudozyma antarctica lipase B. This method allowed for the production of prepolymers with varying molecular weights, which were then further polymerized to achieve higher molecular weights, up to 19,800 g/mol . These methods highlight the versatility and adaptability of the synthesis processes for octamethylene-based polymers.

Molecular Structure Analysis

The molecular structure of octamethylene-bridged derivatives has been studied, revealing interesting strain effects and deformations. For instance, the synthesis and photochemical generation of octamethylene-bridged 1,3-cyclohexadiene and bicyclo[3.1.0]hexene derivatives showed that the orientation of the octamethylene bridge can generate strain effects, as observed in the twisted double bond and the deformation of the six-membered ring from an ideal boat conformation . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving octamethyleneimine itself, the studies on the synthesis and polymerization of octamethylene-based polymers imply that these compounds can undergo various chemical reactions typical for polyesters and olefins, such as polycondensation and photochemical reactions . These reactions are fundamental to the creation of the polymers and their subsequent material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of POS and related polymers have been extensively studied. POS is described as a semicrystalline polyester with a glass transition temperature of -53 °C and an equilibrium melting point temperature of 72.5 °C . The crystallization behavior of poly(octamethylene oxide) was investigated, showing that crystallinity decreases with increasing molecular weight and that the crystallization temperature coefficient can be explained by three-dimensional nucleation theory . The mechanical properties of POS, such as Young's modulus, tensile strength, and elongation at break, indicate its potential as a packing material . These properties are influenced by the molecular weight and crystallization behavior of the polymers.

Aplicaciones Científicas De Investigación

1. Risk Assessment in Consumer Products

Octamethylcyclotetrasiloxane (D4), related to Octamethyleneimine, is used in consumer silicone-based polymers and products. Its global risk assessment, considering its specific pharmacokinetic behaviors like high lipophilicity and volatility, is significant for understanding exposure routes and potential health effects (Gentry et al., 2017).

2. Material Science and Polymer Research

Studies on polypropylene–polyhedral oligomeric silsesquioxanes (POSS) nanocomposites, where octamethylene variants are considered, highlight the influence of functionalization on the thermal and morphological characteristics of polypropylene-based nanocomposites. Such research is vital for developing advanced materials with specific properties (Fina et al., 2005).

3. Biomedical Applications and Biocompatibility

Poly(octamethylene citrate) (POC), a citrate-based polymer, shows promise in orthopedic regenerative engineering. The cytocompatibility of its monomers, including 1,8-Octanediol, is essential for safe biomedical applications. Research in this area ensures the safe use of these materials in medical contexts (Ma et al., 2018).

4. Drug Delivery and Sorption Properties

The synthesis of poly(1,8-octamethylene citrate) materials modified with cyclodextrins highlights their potential in drug delivery. These materials exhibit enhanced sorption properties, making them suitable for controlled drug release applications (Kasprzyk et al., 2020).

5. Environmental Toxicology

Research on octamethylcyclotetrasiloxane (D4) in environmental toxicology assesses its bioaccumulation and estrogenic activity. Understanding its environmental impact and interaction with biological systems is crucial for assessing its safety and regulatory compliance (He et al., 2003).

Safety And Hazards

Propiedades

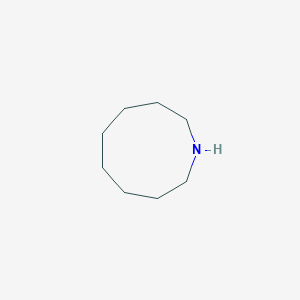

IUPAC Name |

azonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDCQLCSOWVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

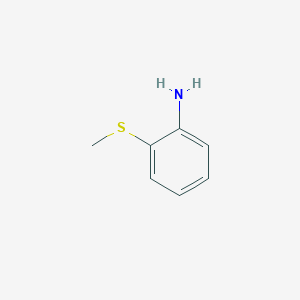

C1CCCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205179 | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perhydroazonine | |

CAS RN |

5661-71-2 | |

| Record name | Octahydro-1H-azonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydroazonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.